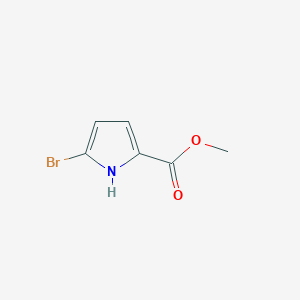

Methyl 5-bromo-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBOXSDTMZRWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469242 | |

| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-07-6 | |

| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate

CAS Number: 934-07-6

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a halogenated pyrrole (B145914) derivative. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It details the physicochemical properties, synthesis protocols, and safety information for this compound. While this molecule is a valuable synthetic intermediate, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. Therefore, this guide also provides a general context for the biological significance of the broader class of pyrrole-containing molecules.

Chemical and Physical Properties

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a white to off-white solid.[1] Its chemical structure features a pyrrole ring brominated at the 5-position with a methyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 934-07-6 | [2][3][4] |

| Molecular Formula | C₆H₆BrNO₂ | [2][3][4] |

| Molecular Weight | 204.02 g/mol | [3][5] |

| Melting Point | 101-103 °C | ChemicalBook |

| Boiling Point (Predicted) | 290.5 ± 20.0 °C | ChemicalBook |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.18 ± 0.50 | [3] |

| Appearance | White to off-white solid | [1] |

| InChI Key | ZYBOXSDTMZRWBC-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)c1ccc(Br)[nH]1 | [2] |

Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate

The synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate can be achieved through the bromination of Methyl 1H-pyrrole-2-carboxylate. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Bromination of Methyl 1H-pyrrole-2-carboxylate

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).[1]

-

Cool the reaction mixture to 0 °C using an ice bath.[1]

-

While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS; 15 g, 84 mmol) portion-wise over a period of 1.5 hours.[1]

-

After the addition of NBS is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.[1]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.[1]

-

Purify the resulting crude product by silica gel column chromatography, using an eluent of 2% ethyl acetate in petroleum ether.[1]

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 5-bromo-1H-pyrrole-2-carboxylate as a white solid.[1] The reported yield for this procedure is approximately 26%.[1]

Safety Information

Methyl 5-bromo-1H-pyrrole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Biological and Pharmacological Context

While specific biological targets and signaling pathway interactions for Methyl 5-bromo-1H-pyrrole-2-carboxylate are not well-defined in the available literature, the pyrrole scaffold is a prominent feature in numerous biologically active compounds.[6] Derivatives of pyrrole have been extensively investigated and developed for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[6][7]

The presence of a bromine atom and a methyl carboxylate group on the pyrrole ring of Methyl 5-bromo-1H-pyrrole-2-carboxylate makes it a key intermediate for the synthesis of more complex molecules with potential biological activities.[2] For instance, the carboxylic acid derivative, 5-bromo-1H-pyrrole-2-carboxylic acid, has been explored as a building block for novel antibacterial and anticancer agents.[8] Furthermore, various pyrrole derivatives have been shown to exhibit their therapeutic effects through mechanisms such as enzyme inhibition and disruption of cellular processes.

Given its structural features, Methyl 5-bromo-1H-pyrrole-2-carboxylate serves as a valuable starting material for the generation of compound libraries for high-throughput screening to identify novel bioactive molecules.

Conclusion

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a readily synthesizable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the creation of diverse molecular libraries makes it a valuable tool for identifying novel therapeutic agents. While its own biological profile is not extensively characterized, the well-established importance of the pyrrole moiety in medicinal chemistry suggests that derivatives of this compound are promising candidates for future research and development efforts. This guide provides foundational information to support the use of Methyl 5-bromo-1H-pyrrole-2-carboxylate in a research and development setting.

References

- 1. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]

- 2. CAS 934-07-6: Methyl 5-bromo-1H-pyrrole-2-carboxylate [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. methyl 5-bromo-1H-pyrrole-2-carboxylate 95% | CAS: 934-07-6 | AChemBlock [achemblock.com]

- 5. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 5-Bromo-1H-pyrrole-2-carboxylic acid | 28383-57-5 [smolecule.com]

Spectroscopic Profile of Methyl 5-bromo-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-bromo-1H-pyrrole-2-carboxylate. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry and drug discovery. This document details expected spectroscopic data based on available information and analysis of analogous compounds, outlines experimental protocols for data acquisition, and provides visual representations of experimental workflows and data interpretation logic.

Spectroscopic Data Presentation

The following tables summarize the expected and reported quantitative spectroscopic data for Methyl 5-bromo-1H-pyrrole-2-carboxylate. Due to the limited availability of public experimental spectra for the title compound, data for the closely related analogue, Methyl 1H-pyrrole-2-carboxylate, is also presented for comparative purposes. This allows for a more informed interpretation of the expected spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ) for Methyl 5-bromo-1H-pyrrole-2-carboxylate (ppm) | Reported Chemical Shift (δ) for Methyl 1H-pyrrole-2-carboxylate (ppm) | Expected Multiplicity & Coupling Constants (J) |

| ¹H NMR | |||

| NH | ~9.0 - 10.0 | ~9.3 | Broad singlet (br s) |

| H-3 | ~6.8 - 7.0 | ~6.9 | Doublet of doublets (dd), J ≈ 4.0, 1.5 Hz |

| H-4 | ~6.1 - 6.3 | ~6.2 | Doublet of doublets (dd), J ≈ 4.0, 2.5 Hz |

| OCH₃ | ~3.8 | ~3.8 | Singlet (s) |

| ¹³C NMR | |||

| C=O | ~160 | 161.5 | |

| C-2 | ~122 | 122.8 | |

| C-5 | ~98 | 110.1 | |

| C-3 | ~115 | 115.8 | |

| C-4 | ~110 | 109.4 | |

| OCH₃ | ~52 | 51.5 |

Note: Expected chemical shifts for Methyl 5-bromo-1H-pyrrole-2-carboxylate are estimated based on the substitution effects of bromine on the pyrrole (B145914) ring.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) for Methyl 5-bromo-1H-pyrrole-2-carboxylate | Reported Absorption Peaks (cm⁻¹) for Methyl 1H-pyrrole-2-carboxylate | Vibrational Mode |

| N-H | 3300 - 3500 (broad) | ~3430 | Stretching |

| C-H (aromatic) | 3100 - 3200 | ~3130 | Stretching |

| C=O (ester) | 1680 - 1710 | ~1700 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Multiple peaks | Stretching |

| C-N | 1250 - 1350 | ~1300 | Stretching |

| C-O (ester) | 1100 - 1300 | ~1250, ~1150 | Stretching |

| C-Br | 500 - 600 | Not applicable | Stretching |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Reported/Expected Value for Methyl 5-bromo-1H-pyrrole-2-carboxylate | Reported Value for Methyl 1H-pyrrole-2-carboxylate |

| Molecular Formula | C₆H₆BrNO₂ | C₆H₇NO₂ |

| Molecular Weight | 204.02 g/mol | 125.13 g/mol |

| Exact Mass | 202.9582 u | 125.0477 u |

| [M+H]⁺ (LCMS) | 206.0[1] | Not reported |

| Key Fragmentation Ions (m/z) | Expected M⁺ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragments corresponding to loss of •OCH₃ and •COOCH₃. | 125 (M⁺), 94, 66 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain high-quality and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the coupling constants.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds

-

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Methyl 5-bromo-1H-pyrrole-2-carboxylate powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern for structural elucidation.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Chromatographic Separation:

-

Injector temperature: 250 °C

-

Carrier gas: Helium

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

-

Mass Spectrometry:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-500.

-

LC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column.

-

Mobile phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid.

-

-

Mass Spectrometry:

-

Ionization mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass analyzer: Quadrupole, TOF, or Orbitrap.

-

Scan range: m/z 100-1000.

-

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

References

Starting materials for "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

This document provides a comprehensive overview of a common synthetic route to Methyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable reagent in pharmaceutical synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear visualization of the synthesis workflow.

Core Synthesis Route: Electrophilic Bromination

The primary and most direct method for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate is the electrophilic bromination of Methyl 1H-pyrrole-2-carboxylate. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Methyl 1H-pyrrole-2-carboxylate | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Tetrahydrofuran (B95107) (THF) and Methanol (B129727) (MeOH) | [1] |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 3.5 hours | [1] |

| Product Yield | 26% | [1] |

| Molecular Weight (Product) | 204.02 g/mol | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate based on established procedures.[1]

Materials:

-

Methyl 1H-pyrrole-2-carboxylate (52; 10 g, 80 mmol)

-

N-Bromosuccinimide (NBS; 15 g, 84 mmol)

-

Tetrahydrofuran (THF), 800 mL

-

Methanol (MeOH), 400 mL

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (15 g, 84 mmol) in five equal portions over a period of 1.5 hours.

-

After the complete addition of NBS, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 2% ethyl acetate/petroleum ether eluent.

-

This process yields 4.3 g (26%) of Methyl 5-bromo-1H-pyrrole-2-carboxylate as a white solid.

Analysis:

The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS). The expected result is a peak at m/z 206.0 [M + H].[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a key reagent in pharmaceutical synthesis. This document includes its molecular characteristics, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical Properties and Identifiers

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant applications in the development of novel therapeutic agents. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H6BrNO2 | [1][2] |

| Molecular Weight | 204.02 g/mol | [1] |

| Monoisotopic Mass | 202.95819 Da | [1][2] |

| CAS Number | 934-07-6 | [1][2][3] |

| IUPAC Name | methyl 5-bromo-1H-pyrrole-2-carboxylate | [1] |

| SMILES | COC(=O)C1=CC=C(N1)Br | [1] |

| InChI | InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | [1] |

| InChIKey | ZYBOXSDTMZRWBC-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate

The following section details a common laboratory procedure for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate from 1H-pyrrole-2-carboxylic acid methyl ester.[4]

Materials:

-

1H-pyrrole-2-carboxylic acid methyl ester (10 g, 80 mmol)

-

Tetrahydrofuran (THF), anhydrous (800 mL)

-

Methanol (MeOH), anhydrous (400 mL)

-

N-bromosuccinimide (NBS) (15 g, 84 mmol)

-

Silica (B1680970) gel for column chromatography

-

Eluent: 2% ethyl acetate/petroleum ether

Procedure:

-

Dissolve 1H-pyrrole-2-carboxylic acid methyl ester in a solvent mixture of THF and MeOH in a suitable reaction vessel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add N-bromosuccinimide in five portions over a period of 1.5 hours while maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LCMS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 2% ethyl acetate/petroleum ether eluent system.

-

The final product, Methyl 5-bromo-1H-pyrrole-2-carboxylate, is obtained as a white solid (4.3 g, 26% yield).[4]

Analysis:

-

Liquid chromatography-mass spectrometry (LCMS) analysis of the product should show a peak at m/z 206.0 [M + H]+ with a retention time of 1.50 min.[4]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Caption: Synthesis workflow for Methyl 5-bromo-1H-pyrrole-2-carboxylate.

References

- 1. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. methyl 5-bromo-1H-pyrrole-2-carboxylate 95% | CAS: 934-07-6 | AChemBlock [achemblock.com]

- 4. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]

Technical Guide: Solubility Profile of Methyl 5-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Methyl 5-bromo-1H-pyrrole-2-carboxylate. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferences, general experimental protocols for solubility determination, and a logical workflow for assessing the solubility of similar chemical entities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02 g/mol | [2] |

| pKa (Predicted) | 14.18 ± 0.50 | [1] |

| XLogP3-AA | 1.9 | [2] |

| Appearance | White to Light gray powder to crystal | TCI |

Solubility Data

This information strongly suggests that Methyl 5-bromo-1H-pyrrole-2-carboxylate is soluble in these organic solvents. Generally, pyrrole (B145914) and its derivatives exhibit limited solubility in water but are miscible with a range of organic solvents, including ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4][5]

Qualitative Solubility Summary

| Solvent | Solubility | Rationale/Source |

| Tetrahydrofuran (B95107) (THF) | Soluble | Used as a solvent in its synthesis.[3] |

| Methanol | Soluble | Used as a co-solvent in its synthesis.[3] |

| Ethyl Acetate (B1210297) | Soluble | Used as a component of the mobile phase in its purification.[3] |

| Petroleum Ether | Likely Soluble | Used as the primary component of the mobile phase in its purification.[3] |

| Water | Likely limited solubility | General characteristic of pyrrole derivatives.[5] |

| Ethanol | Likely Soluble | General characteristic of pyrrole derivatives.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | General characteristic of pyrrole derivatives.[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocols can be adapted for Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Method 1: Visual (Qualitative) Assessment

This method provides a rapid, qualitative determination of solubility in various solvents.

Materials:

-

Methyl 5-bromo-1H-pyrrole-2-carboxylate

-

A selection of test solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of Methyl 5-bromo-1H-pyrrole-2-carboxylate to a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (the solid completely dissolves, leaving a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).

Method 2: Equilibrium Shake-Flask Method for Quantitative Analysis

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

Methyl 5-bromo-1H-pyrrole-2-carboxylate

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Methyl 5-bromo-1H-pyrrole-2-carboxylate of known concentrations in a suitable solvent (in which the compound is freely soluble) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of Methyl 5-bromo-1H-pyrrole-2-carboxylate to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Use the calibration curve to determine the concentration of Methyl 5-bromo-1H-pyrrole-2-carboxylate in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. PYRROLE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Synthesis of Pyrrole-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of biologically active molecules, pharmaceuticals, and functional materials. Among its derivatives, pyrrole-2-carboxylates are particularly valuable intermediates due to the synthetic versatility of the carboxylate group, which allows for further functionalization. This technical guide provides an in-depth review of the core synthetic routes to pyrrole-2-carboxylates, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their practical application in research and development.

Core Synthetic Methodologies

Four classical and modern named reactions stand out as primary pathways for the synthesis of the pyrrole nucleus, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These are the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, and the Barton-Zard Reaction.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1] Its operational simplicity and the ready availability of starting materials contribute to its widespread use.[1]

| Entry | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 4-Toluidine | CATAPAL 200 | None | 60 | 45 min | 97 | [2] |

| 2 | Aniline | CATAPAL 200 | None | 60 | 45 min | 95 | [3] |

| 3 | Benzylamine | CATAPAL 200 | None | 60 | 45 min | 92 | [3] |

| 4 | n-Butylamine | CATAPAL 200 | None | 60 | 45 min | 85 | [3] |

| 5 | Cyclohexylamine | CATAPAL 200 | None | 60 | 45 min | 88 | [3] |

Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (B30556) (1 mmol) and the desired primary amine (1 mmol).[3]

Catalyst Addition: Add CATAPAL 200 alumina (B75360) (40 mg) to the mixture.[3]

Reaction Conditions: Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.[3]

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

Characterization: Confirm the structure and purity of the synthesized pyrrole by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[3]

The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

References

An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 5-bromo-1H-pyrrole-2-carboxylate, a heterocyclic building block utilized in pharmaceutical and chemical synthesis. The following sections detail the known hazards, proper handling procedures, disposal methods, and a representative experimental protocol for its synthesis. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole (B145914) derivative. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate

| Property | Value |

| CAS Number | 934-07-6 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Appearance | White to light gray powder or crystals |

| Melting Point | 101.0 to 107.0 °C |

| Topological Polar Surface Area | 42.1 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Hazard Identification and Safety Precautions

Methyl 5-bromo-1H-pyrrole-2-carboxylate is classified as an irritant and is harmful if not handled properly. The primary hazards are skin, eye, and respiratory tract irritation.[1][2][3]

GHS Hazard Statements:

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

-

Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid breathing dust and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly sealed and protected from environmental extremes.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]

Spills and Disposal

-

Spills: In case of a spill, immediately clean it up. For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[2] Wash the spill area with soap and water.[1]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. This may involve sending it to an approved waste disposal plant.[2]

Experimental Protocol: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate

The following is a representative experimental protocol for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate. This compound is used as a chemical reagent in pharmaceutical synthesis.[5]

Objective: To synthesize Methyl 5-bromo-1H-pyrrole-2-carboxylate via the bromination of Methyl 1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Methyl 1H-pyrrole-2-carboxylate in a mixture of THF and MeOH.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) to the cooled solution in several portions over a period of time.

-

Stir the reaction mixture at 0 °C for a few hours after the addition of NBS is complete.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

-

Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Collect the fractions containing the desired product and concentrate them to obtain Methyl 5-bromo-1H-pyrrole-2-carboxylate as a solid.

Logical and Workflow Diagrams

The following diagrams illustrate the safe handling workflow for Methyl 5-bromo-1H-pyrrole-2-carboxylate and its potential role as a building block in drug discovery.

While specific signaling pathways for Methyl 5-bromo-1H-pyrrole-2-carboxylate are not detailed in the current literature, the pyrrole scaffold is a common motif in compounds with a wide range of biological activities, including anticancer and antibacterial properties. The diagram above illustrates a general workflow where this compound can be used as a starting material for the synthesis of a library of derivatives that can then be screened for biological activity to identify potential drug candidates.

References

- 1. Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate [synhet.com]

- 2. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]

- 3. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 5-bromo-1H-pyrrole-2-carboxylate 95% | CAS: 934-07-6 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

Methyl 5-bromo-1H-pyrrole-2-carboxylate in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a member of the bromopyrrole alkaloids, a significant class of marine natural products.[1][2] These compounds, primarily isolated from marine sponges, have garnered considerable attention within the scientific community due to their structural diversity and wide array of biological activities.[1][3][4] This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrrole-2-carboxylate, positioning it within the broader context of bromopyrrole alkaloids and outlining its known natural sources, physicochemical properties, and the general methodologies for the isolation and study of this class of compounds. While this specific ester has been identified in the marine sponge genus Lissodendoryx, it is important to note that detailed quantitative data regarding its natural abundance and specific biological activities are not extensively available in current literature.[5]

Natural Occurrence of Bromopyrrole Alkaloids

Bromopyrrole alkaloids are predominantly found in marine sponges, particularly from the orders Agelasida and Axinellida.[1][5] Over 140 different bromopyrrole derivatives have been isolated from more than 20 species of marine sponges.[1][4] These compounds are secondary metabolites, believed to be produced by the sponges or their symbiotic microorganisms as a chemical defense mechanism. The core chemical structure often features a pyrrole-imidazole motif, with the well-studied compound oroidin (B1234803) considered a key biosynthetic precursor for many of these alkaloids.[1][4] The specific compound, Methyl 5-bromo-1H-pyrrole-2-carboxylate, has been reported to be a constituent of the marine sponge genus Lissodendoryx.[5]

Physicochemical Properties

The fundamental physicochemical properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate are summarized in the table below, based on available data.[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 204.02 g/mol | --INVALID-LINK-- |

| IUPAC Name | methyl 5-bromo-1H-pyrrole-2-carboxylate | --INVALID-LINK-- |

| Canonical SMILES | COC(=O)C1=CC=C(N1)Br | --INVALID-LINK-- |

| InChI Key | ZYBOXSDTMZRWBC-UHFFFAOYSA-N | --INVALID-LINK-- |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Biological Activities of Bromopyrrole Alkaloids

The broader class of bromopyrrole alkaloids exhibits a remarkable range of biological activities, making them attractive candidates for drug discovery and development. While specific quantitative data for Methyl 5-bromo-1H-pyrrole-2-carboxylate is limited, the known activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Many bromopyrrole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of bromopyrrole alkaloids are well-documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] These compounds can disrupt bacterial cell processes and are being investigated as potential leads for new antibiotics to combat drug-resistant pathogens.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, bromopyrrole alkaloids have been reported to possess anti-inflammatory, immunomodulatory, and antifouling properties.[1][4] This broad spectrum of activity highlights the therapeutic potential of this class of marine natural products.

Quantitative Biological Data

| Biological Activity | Test System/Cell Line | Quantitative Data (IC₅₀/MIC) |

| Cytotoxicity | e.g., Human cancer cell lines | Data not available |

| Antimicrobial | e.g., Staphylococcus aureus, Escherichia coli | Data not available |

| Anti-inflammatory | e.g., Enzyme inhibition assays | Data not available |

Experimental Protocols: A Generalized Approach

While a specific protocol for the isolation of Methyl 5-bromo-1H-pyrrole-2-carboxylate from Lissodendoryx is not detailed in the literature, a generalized workflow for the extraction and purification of bromopyrrole alkaloids from marine sponges can be described. This protocol is based on methodologies reported for similar compounds.

Extraction

-

Sample Preparation: The collected marine sponge material is typically frozen or lyophilized to preserve the chemical integrity of its constituents. The dried sponge is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sponge material is extracted exhaustively with an organic solvent, most commonly methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This process is often performed at room temperature with stirring for an extended period or through repeated maceration.

Solvent Partitioning

-

Crude Extract Fractionation: The crude extract obtained from the solvent extraction is concentrated under reduced pressure. The resulting residue is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in a water/methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

Chromatographic Purification

-

Column Chromatography: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. Initial separation is often achieved using normal-phase or reversed-phase column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using semi-preparative or preparative HPLC, often with photodiode array (PDA) or mass spectrometric (MS) detection to guide the fractionation.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of natural products from marine sponges.

References

- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Quantum Realm of Bromopyrroles: A Technical Guide to their Electronic Structure and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of bromopyrroles. These halogenated heterocycles, frequently isolated from marine organisms, exhibit a wide array of promising biological activities, making them attractive candidates for drug discovery and development.[1][2][3] This document details the computational methodologies, summarizes key quantitative data from various studies, and illustrates the workflows connecting theoretical calculations to therapeutic applications. By bridging quantum chemistry with medicinal chemistry, this guide serves as a comprehensive resource for professionals seeking to leverage computational tools in the design of novel bromopyrrole-based therapeutics.

Introduction: The Significance of Bromopyrroles

Pyrrole (B145914) and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals.[4][5] The introduction of bromine atoms to the pyrrole ring profoundly influences its electronic properties, which can enhance biological activity.[6] Bromopyrrole alkaloids, a diverse family of marine-derived compounds, have demonstrated a spectrum of bioactivities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3]

Understanding the electronic structure of these molecules is paramount to explaining their reactivity, stability, and interaction with biological targets. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and other ab initio methods, provide invaluable insights into these properties, guiding the rational design of new and more potent therapeutic agents.[1][7]

Theoretical Methodologies for Electronic Structure Calculation

The accurate theoretical characterization of bromopyrroles relies on sophisticated quantum chemical methods. The choice of methodology is critical for obtaining reliable results that correlate well with experimental data.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost.

Protocol: DFT Calculation for Bromopyrrole Alkaloids

-

Molecular Geometry Optimization:

-

Initial 3D structures of the bromopyrrole molecules are generated.

-

Geometry optimization is performed to find the lowest energy conformation.

-

A commonly used functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][8]

-

A suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is employed to describe the atomic orbitals.[7][9]

-

Frequency calculations are typically performed after optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, single-point energy calculations are performed.

-

From these calculations, a variety of electronic descriptors are derived, including:

-

E_HOMO and E_LUMO: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

-

Ionization Potential (IP) and Electron Affinity (EA): Calculated from the energy differences between the neutral molecule and its radical cation or anion.[1]

-

Dipole Moment and Polarizability: To understand the molecule's charge distribution and response to electric fields.[1]

-

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies.[1]

-

-

-

Solvation Effects:

-

To simulate a biological environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).[7]

-

Time-Dependent DFT (TD-DFT)

For studying excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is the standard approach.

Protocol: TD-DFT Calculation for Excited States

-

Ground State Calculation: An optimized ground-state geometry is required, obtained via the DFT protocol described above.

-

Vertical Excitation Calculation:

-

TD-DFT calculations are run on the ground-state geometry to compute vertical excitation energies and oscillator strengths.[10][11]

-

Functionals like CAM-B3LYP are often used for better prediction of charge-transfer and Rydberg states.[10]

-

An augmented basis set, such as aug-cc-pVDZ, is recommended to accurately describe the diffuse nature of excited state electron densities.[10]

-

-

Excited State Geometry Optimization: To find the stable structure of an excited state, geometry optimization can be performed on the potential energy surface of that specific state.[11]

Key Electronic Structure Data and QSAR Analysis

A primary application of these calculations in drug development is Quantitative Structure-Activity Relationship (QSAR) analysis. In QSAR, calculated electronic descriptors are used to build statistical models that predict the biological activity of compounds.[1]

A study on 14 bromopyrrole alkaloids with antimalarial activity utilized DFT to derive descriptors for a QSAR model.[1] The resulting model showed a strong correlation between the calculated electronic properties and the observed antimalarial activity (IC50).

Table 1: Calculated Electronic Descriptors for a QSAR Model of Antimalarial Bromopyrroles [1]

| Descriptor | Description | Role in Biological Activity |

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influences interactions with electron-accepting sites on biological targets. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Important for electrostatic interactions and membrane permeability. |

| Molecular Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Governs non-covalent and van der Waals interactions with receptors. |

| Entropy (S) | A thermodynamic descriptor related to the molecule's flexibility and disorder. | Can affect the binding affinity to a target protein. |

| Softness (S) | The reciprocal of hardness; indicates the molecule's polarizability. | Relates to the reactivity and stability of the molecule. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Important for understanding covalent interactions and reactivity. |

Note: The best QSAR model obtained in the cited study yielded a high correlation coefficient (r² = 0.97) and was validated by cross-validation (Q² = 0.86) and external validation methods, indicating its robustness.[1]

Visualization of Computational Workflows

Visualizing the logical flow from molecular conceptualization to activity prediction is crucial for understanding the role of theoretical calculations in drug discovery.

Caption: Workflow from computational design to experimental validation.

This workflow illustrates how theoretical calculations provide the foundational data for QSAR models. These models, in turn, enable the high-throughput virtual screening and rational design of new bromopyrrole derivatives with potentially enhanced therapeutic activity, which are then prioritized for synthesis and experimental testing.

Molecular Docking and Target Interaction

Beyond QSAR, theoretical calculations are instrumental in molecular docking simulations, which predict how a ligand (e.g., a bromopyrrole) binds to the active site of a target protein.

Protocol: Molecular Docking Simulation

-

Preparation of Receptor and Ligand:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

The ligand (bromopyrrole derivative) structure is optimized using DFT as previously described.

-

-

Docking Simulation:

-

Software such as Schrödinger's Glide is used to perform the docking.[12]

-

The algorithm explores various conformations and orientations of the ligand within the protein's binding site.

-

-

Scoring and Analysis:

-

A scoring function estimates the binding affinity (e.g., docking score, binding energy).

-

The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

-

Studies have used this approach to investigate pyrrole derivatives as potential anti-cancer agents by docking them against targets like topoisomerase-II and tubulin.[7][12]

Caption: Logical flow of a molecular docking experiment.

Conclusion and Future Directions

Theoretical calculations of the electronic structure of bromopyrroles are an indispensable tool in modern drug discovery. Methods like DFT and TD-DFT provide fundamental insights that, when coupled with QSAR and molecular docking, create a powerful, predictive framework for designing novel therapeutics. The continued development of computational methods and computing power will further enhance the accuracy and scope of these in silico studies. Future work will likely involve the use of more advanced machine learning and artificial intelligence models, trained on larger datasets of theoretical and experimental results, to accelerate the discovery of next-generation drugs based on the versatile bromopyrrole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise review on marine bromopyrrole alkaloids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational investigation of interaction of polypyrrole on the surface of single-walled carbon nanotube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate: Sourcing and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its pyrrole (B145914) core, substituted with both an electron-withdrawing carboxylate group and a synthetically versatile bromine atom, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of Methyl 5-bromo-1H-pyrrole-2-carboxylate, its key chemical properties, and detailed experimental protocols for its synthesis and subsequent elaboration, particularly in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS No. 934-07-6) is readily available from a variety of commercial suppliers. The typical purity levels offered are ≥95%. Below is a summary of some of the key suppliers. For up-to-date pricing and availability, it is recommended to consult the suppliers' websites directly.

| Supplier | Purity | CAS Number | Notes |

| Sigma-Aldrich (via ChemScene) | 95% | 934-07-6 | Marketed as a building block for chemical synthesis.[1] |

| TCI | >95.0% (GC) | 934-07-6 | Provided as a white to light gray powder or crystal.[2] |

| AChemBlock | 95% | 934-07-6 | Listed as a building block for research purposes. |

| BLDpharm | Information available | 934-07-6 | Offers various quantities and provides documentation such as NMR and HPLC data upon request.[3] |

| Cymit Química | ≥98% and 96% | 934-07-6 | Offers different purity grades.[4] |

| Fisher Scientific (via eMolecules) | Information available | 934-07-6 | Acts as a marketplace for various chemical suppliers.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-bromo-1H-pyrrole-2-carboxylate is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | PubChem[6] |

| Molecular Weight | 204.02 g/mol | PubChem[6] |

| Appearance | White to off-white solid | ChemicalBook[7] |

| Melting Point | 101-103 °C | Sigma-Aldrich[1], ChemicalBook[7] |

| Boiling Point (Predicted) | 290.5 ± 20.0 °C at 760 mmHg | Sigma-Aldrich[1], ChemicalBook[7] |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | ChemicalBook[7] |

| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[7] |

Experimental Protocols

Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate

A common method for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate involves the bromination of Methyl 1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS).

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of THF and MeOH.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (approximately 1.05 equivalents) portion-wise over a period of 1.5 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 2% ethyl acetate) to yield Methyl 5-bromo-1H-pyrrole-2-carboxylate as a white solid.

Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate

Methyl 5-bromo-1H-pyrrole-2-carboxylate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce an aryl or heteroaryl group at the 5-position of the pyrrole ring.

Materials:

-

Methyl 5-bromo-1H-pyrrole-2-carboxylate

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add Methyl 5-bromo-1H-pyrrole-2-carboxylate (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system of dioxane and water (e.g., a 4:1 mixture).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-pyrrole-2-carboxylate.

Synthetic Utility and Logical Workflow

Methyl 5-bromo-1H-pyrrole-2-carboxylate serves as a versatile intermediate. The bromine atom can be readily displaced or used in various cross-coupling reactions, while the ester and the N-H group can be further functionalized. A prime example of its utility is in the Suzuki-Miyaura coupling, which allows for the straightforward synthesis of bi-aryl and hetero-aryl structures that are common motifs in pharmaceuticals.

The following diagram illustrates the logical workflow of a typical Suzuki-Miyaura coupling reaction using this starting material.

References

- 1. Methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [sigmaaldrich.com]

- 2. Methyl 5-Bromo-1H-pyrrole-2-carboxylate 934-07-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 934-07-6|Methyl 5-bromo-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. CAS 934-07-6: Methyl 5-bromo-1H-pyrrole-2-carboxylate [cymitquimica.com]

- 5. eMolecules Methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 | MFCD09801030 | Fisher Scientific [fishersci.com]

- 6. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 5-bromo-1H-pyrrole-2-carboxylate price,buy methyl 5-bromo-1H-pyrrole-2-carboxylate - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective bromination of Methyl 1H-pyrrole-2-carboxylate using N-Bromosuccinimide (NBS). This guide includes a comprehensive reaction protocol, safety precautions, characterization data, and a mechanistic overview.

Introduction

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The pyrrole (B145914) scaffold is a prevalent motif in numerous natural products and pharmaceuticals. The introduction of a bromine atom at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.

The use of N-Bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for the synthesis of the target compound. NBS is a convenient and safer alternative to liquid bromine. This document outlines a reliable protocol for this synthesis, aimed at researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where the electron-rich pyrrole ring attacks the electrophilic bromine of NBS.

Caption: Overall reaction for the synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Experimental Protocols

Materials and Equipment

-

Reactants:

-

Methyl 1H-pyrrole-2-carboxylate (CAS: 1193-62-0)

-

N-Bromosuccinimide (NBS) (CAS: 128-08-5) - Ensure high purity. If NBS is yellowish, it should be recrystallized from water.

-

-

Solvents:

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (B1210297) (for chromatography)

-

Petroleum ether or hexanes (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates

-

Detailed Synthesis Protocol

This protocol is adapted from a reported procedure.

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of anhydrous THF and anhydrous MeOH (2:1 v/v).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over a period of 1.5 hours while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

-

Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).

-

Isolation: Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield Methyl 5-bromo-1H-pyrrole-2-carboxylate as a solid.

Data Presentation

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| CAS Number | 934-07-6 |

| Appearance | White to off-white solid |

Reaction Data

| Parameter | Value | Reference |

| Stoichiometry (Substrate:NBS) | 1 : 1.05 | |

| Solvent System | THF / MeOH (2:1 v/v) | |

| Reaction Temperature | 0 °C | |

| Reaction Time | 3.5 hours | |

| Reported Yield | 26% | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

Note: Yields can vary based on the purity of reagents, reaction scale, and purification efficiency.

Characterization Data

-

Mass Spectrometry (LCMS): m/z 206.0 [M+H]⁺.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the pyrrole ring (with the C-Br carbon being significantly shifted), and the methyl carbon of the ester.

Safety Precautions

N-Bromosuccinimide (NBS) is a hazardous substance and must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Handle NBS in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][3]

-

Storage: Store NBS in a cool, dry, and dark place, away from combustible materials.[3]

-

In case of contact:

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Mechanism and Workflow

The bromination of Methyl 1H-pyrrole-2-carboxylate with NBS proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS.

Caption: Simplified mechanism of the electrophilic bromination of the pyrrole ring.

The experimental workflow is summarized in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Impure or decomposed NBS.- Wet solvents or glassware. | - Use freshly recrystallized, white NBS.- Ensure all solvents are anhydrous and glassware is oven-dried. |

| Formation of Di-bromo Product | - Reaction temperature too high.- Rapid addition of NBS. | - Maintain the reaction temperature strictly at 0 °C or lower.- Add NBS slowly and portion-wise to maintain a low concentration of the brominating agent in the reaction mixture. |

| Complex Mixture of Products | - Side reactions due to impurities.- Reaction run in the presence of light. | - Use high-purity starting materials and solvents.- Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can initiate radical reactions. |

Conclusion

The synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate using NBS is an effective and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully synthesize the target compound for their drug discovery and development endeavors. Careful control of reaction conditions, particularly temperature and the rate of NBS addition, is crucial for achieving good selectivity and yield.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and functional materials.

This document provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate with various arylboronic acids. The presence of an unprotected N-H group on the pyrrole (B145914) ring presents a potential challenge due to its acidity and ability to coordinate with the palladium catalyst, which can sometimes lead to lower yields or the need for N-protection. However, recent methodologies have demonstrated successful couplings of N-H free pyrroles, offering a more atom-economical and direct route to the desired 5-aryl-1H-pyrrole-2-carboxylates. These structures are key components in a variety of natural products and pharmacologically active molecules.

The following protocol is based on established procedures for the Suzuki coupling of related N-H unprotected pyrrole derivatives and provides a solid foundation for researchers to successfully synthesize a range of 5-aryl-1H-pyrrole-2-carboxylate derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate with a variety of arylboronic acids. The data is based on analogous reactions with N-H unprotected pyrrole substrates.[1][2]

| Entry | Arylboronic Acid Partner | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | 93 |

| 2 | 3-Chlorophenylboronic acid | Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | 81 |

| 3 | 2-(Dimethylamino)phenylboronic acid | Methyl 5-(2-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate | 63 |

| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | - |

| 5 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | - |

| 6 | Pyridine-3-boronic acid | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | - |

Note: Yields are based on a similar reaction system and may vary depending on the specific substrate and reaction optimization.[1][2]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate with an arylboronic acid.

Materials:

-

Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (typically 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.

-